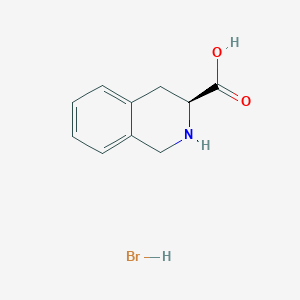

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

CAS No.: 190961-15-0

Cat. No.: VC2278290

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190961-15-0 |

|---|---|

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide |

| Standard InChI | InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 |

| Standard InChI Key | JCPYSZVJRRFVQW-FVGYRXGTSA-N |

| Isomeric SMILES | C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br |

| SMILES | C1C(NCC2=CC=CC=C21)C(=O)O.Br |

| Canonical SMILES | C1C(NCC2=CC=CC=C21)C(=O)O.Br |

Introduction

Chemical Properties and Structure

Chemical Identification

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is precisely identified through several standard chemical identifiers. The compound has a molecular formula of C₁₀H₁₁NO₂·HBr with a molecular weight of 258.11 g/mol . Its formal IUPAC name is (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide, though it appears in literature under various synonyms including "3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)-" and "(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide" . For unambiguous identification in chemical databases, the compound is assigned the InChI key JCPYSZVJRRFVQW-FVGYRXGTSA-N .

Structural Characteristics

The compound possesses a distinctive bicyclic framework centered around a tetrahydroisoquinoline core structure. This structural arrangement consists of a benzene ring fused with a partially saturated piperidine ring . The stereogenic center at the 3-position bears the carboxylic acid group with an S-configuration, which is crucial for its specific biological activities . The presence of the hydrobromide salt indicates protonation of the amine nitrogen, forming an ionic complex with bromide that significantly alters the compound's physical properties compared to its free base form .

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide typically follows a multi-step process with careful attention to stereochemical control. The synthetic pathway generally begins with commercially available isoquinoline or its derivatives as starting materials. The initial step involves catalytic hydrogenation to produce 1,2,3,4-tetrahydroisoquinoline, followed by a critical chiral resolution step to isolate the desired (S)-enantiomer. This enantiomeric resolution can be achieved through various methods including the use of chiral acids or chromatographic separation techniques.

The resulting enantiomerically pure intermediate then undergoes carboxylation, typically employing carbon dioxide under controlled pressure and temperature conditions to introduce the carboxylic acid functionality at the 3-position. The final step in the synthesis involves salt formation through reaction with hydrobromic acid, converting the free amine to its hydrobromide salt form. This carefully orchestrated synthetic sequence ensures both the stereochemical purity and structural integrity required for research applications.

Industrial Production Methods

For industrial-scale production, the synthesis procedures are modified to accommodate larger quantities while maintaining efficiency and purity standards. Industrial methods often employ continuous flow reactors rather than batch processes, allowing for better control of reaction parameters and higher throughput. The chiral resolution step, which can be challenging at scale, is typically optimized using advanced separation techniques such as simulated moving bed chromatography or specialized chiral catalysts that enhance stereoselectivity.

Quality control measures are implemented throughout the industrial production process, with particular attention to enantiomeric purity, which directly impacts the compound's biological activity and efficacy in pharmaceutical applications. The scaled-up procedures also incorporate environmental considerations, aiming to reduce solvent usage and improve atom economy in accordance with green chemistry principles.

Types of Reactions

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide can participate in various chemical transformations, reflecting its reactive functional groups. The compound can undergo oxidation reactions to form diverse isoquinoline derivatives with modified functional groups. Reduction reactions are also possible, leading to alternative tetrahydroisoquinoline derivatives with varying degrees of saturation.

Additionally, nucleophilic substitution reactions can occur, particularly involving the replacement of the hydrobromide ion with other nucleophiles. The carboxylic acid group provides further reactivity opportunities, including esterification, amide formation, and reduction to alcohol, expanding the compound's utility as a synthetic intermediate in the preparation of more complex molecules.

Applications

Pharmaceutical Research and Development

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its chiral nature and specific three-dimensional structure make it valuable for creating compounds with high selectivity for biological targets. Researchers utilize this compound as a building block for constructing more complex molecules, including enzyme inhibitors and receptor modulators that require precise spatial arrangements for optimal activity .

In drug discovery pipelines, the compound functions as a scaffold upon which medicinal chemists can introduce various substituents and functional groups to optimize pharmacokinetic properties and therapeutic efficacy. Its involvement in pharmaceutical development spans early-stage research through preclinical testing, highlighting its versatility as a synthetic precursor to potential therapeutic agents.

Neuroscience and Neurological Studies

The tetrahydroisoquinoline structure inherent in this compound bears structural similarity to various neurotransmitters and neuroactive compounds, making it particularly relevant to neuroscience research . It is extensively used in studies investigating neurotransmitter systems, helping researchers elucidate the mechanisms of action of certain drugs and their effects on neurological processes . This application extends to research on neurological disorders where neurotransmitter imbalances play significant roles.

The compound's ability to modulate or interact with specific receptors or enzymes in the central nervous system positions it as a valuable tool in neurochemical research . Studies utilizing this compound contribute to the broader understanding of neurological pathways and potential intervention points for treating conditions such as Parkinson's disease, depression, and other neurodegenerative disorders.

Analytical and Biochemical Applications

In analytical chemistry, (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide serves as a reference standard for the detection and quantification of isoquinoline derivatives in various samples . Its well-defined chemical properties make it suitable for calibration purposes in chromatographic and spectroscopic methods, enhancing the accuracy of analytical procedures .

The compound also plays a significant role in biochemical assays designed to explore enzyme activities and metabolic pathways . Its participation in these studies provides valuable insights into biological processes relevant to drug discovery and disease mechanism investigations. Researchers employ the compound in both in vitro and in vivo experimental settings to probe specific biochemical interactions and cellular responses.

Material Science Applications

Beyond biological applications, (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide finds utility in material science, particularly in the development of specialized polymers . The compound's functional groups can be incorporated into polymer structures to impart specific properties related to solubility, thermal stability, or mechanical characteristics .

These material applications extend to the creation of advanced materials with potential uses in various technological fields, including electronics, sensors, and drug delivery systems . The chirality of the compound can influence the three-dimensional arrangement of polymer chains, potentially leading to materials with unique optical or mechanical properties that cannot be achieved with achiral components.

Biological Activity and Mechanisms of Action

Pharmacological Properties

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide demonstrates significant pharmacological relevance due to its structural resemblance to various biologically active compounds. The compound's pharmacological profile is largely defined by its ability to interact with specific molecular targets within biological systems. Its chiral nature ensures selective binding to receptors or enzymes that recognize specific three-dimensional configurations, which is crucial for therapeutic specificity .

Research suggests that derivatives and analogues of this compound may exhibit activities including dopaminergic, serotonergic, or cholinergic effects, depending on their exact structural modifications. These activities position the compound and its derivatives as candidates for addressing neurological conditions where neurotransmitter imbalances are implicated. The hydrobromide salt form enhances the compound's bioavailability by improving solubility in physiological fluids, an important consideration for pharmacokinetic properties .

Interaction with Biological Targets

The mechanism of action of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide involves specific interactions with molecular targets such as enzymes or receptors. These interactions can result in inhibition or modulation of target activity, subsequently affecting various biochemical pathways. For instance, the compound may interact with enzymes involved in neurotransmitter synthesis or metabolism, thereby influencing neurotransmitter levels in the central nervous system .

Comparative Analysis

Related Compounds

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide belongs to a broader family of isoquinoline derivatives with varying structural features and properties. A closely related compound is its enantiomer, (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide, which possesses the opposite stereochemical configuration at the 3-position. This enantiomeric counterpart often exhibits significantly different biological activities due to the reversed spatial arrangement of functional groups.

Another related structure is the parent compound 1,2,3,4-tetrahydroisoquinoline, which lacks the carboxylic acid group. This simpler structure serves as a fundamental building block for more complex derivatives and has its own distinct chemical and biological properties. Isoquinoline itself, the fully unsaturated form, represents another important related compound with markedly different chemical properties due to its aromatic character and absence of stereogenic centers.

The search results also mention L-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 77141-10-7), which differs from our compound of interest by having a bromine substituent on the aromatic ring . This structural modification likely confers different physicochemical properties and potentially altered biological activities compared to the unsubstituted variant .

Structure-Activity Relationships

Structure-activity relationship studies involving (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide and related compounds provide valuable insights into how structural modifications affect biological activity. The stereochemistry at the 3-position represents a critical determinant of activity, with the (S)-enantiomer typically showing distinct biological effects compared to the (R)-form . This stereochemical preference often reflects the chiral environment of biological receptors and binding sites.

The presence of the carboxylic acid group contributes significantly to the compound's ability to interact with certain targets through hydrogen bonding and ionic interactions . Modifications to this functional group, such as esterification or amide formation, can drastically alter binding affinities and pharmacological properties. Similarly, the tetrahydroisoquinoline core structure provides a specific spatial arrangement of atoms that is recognized by certain biological targets, with alterations to this scaffold affecting recognition and binding.

Unique Properties

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide possesses several unique properties that distinguish it from related compounds and contribute to its utility in research and development. Its combination of the tetrahydroisoquinoline scaffold with the carboxylic acid functionality in a specific stereochemical configuration creates a distinctive molecular entity with specialized interaction capabilities .

The hydrobromide salt form represents another distinguishing feature, enhancing the compound's solubility in polar solvents and improving its stability compared to the free base form . This property facilitates its handling in laboratory settings and potentially improves its bioavailability in biological systems. The compound's ability to participate in a wide range of chemical reactions, coupled with its defined stereochemistry, makes it a versatile building block for medicinal chemistry and materials science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume